molecular formula C11H13N5O3 B6463467 7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2640936-04-3

7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B6463467
CAS No.: 2640936-04-3
M. Wt: 263.25 g/mol
InChI Key: NTEZIJFDDSOZBA-UHFFFAOYSA-N
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Description

7-(4-Methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, characterized by a bicyclic structure where two rings share a single atom. The presence of a methoxypyrimidine moiety and a triazaspiro framework makes it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the methoxypyrimidine precursor, which is then subjected to a series of cyclization and spiro formation reactions.

    Methoxypyrimidine Synthesis: The initial step involves the synthesis of 4-methoxypyrimidine, which can be achieved through the reaction of methoxyamine with a suitable pyrimidine derivative under acidic conditions.

    Cyclization: The methoxypyrimidine is then reacted with a diamine, such as ethylenediamine, under controlled conditions to form the triazaspiro structure.

    Spiro Formation: The final step involves the cyclization of the intermediate to form the spiro[4.4]nonane core, typically using a strong base like sodium hydride in an aprotic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypyrimidine moiety, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[44]nonane-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings with enhanced durability and performance.

Mechanism of Action

The mechanism of action of 7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The methoxypyrimidine moiety may bind to enzymes or receptors, modulating their activity. The triazaspiro structure could facilitate the compound’s stability and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Similar Compounds

    7-(4-Chloropyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione: Similar in structure but with a chlorine atom instead of a methoxy group.

    7-(4-Methylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione: Features a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs.

This detailed overview provides a comprehensive understanding of 7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[44]nonane-2,4-dione, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-19-7-2-4-12-9(13-7)16-5-3-11(6-16)8(17)14-10(18)15-11/h2,4H,3,5-6H2,1H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEZIJFDDSOZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC3(C2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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